Cas no 7139-88-0 (4-(Propionylamino)benzenesulfonyl Chloride)
4-(Propionylamino)benzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 4-[(1-oxopropyl)amino]-
- 4-(Propionylamino)benzenesulfonyl chloride
- 4-propanamidobenzene-1-sulfonyl chloride
- 4-Propionylamino-phenylsulfonsaeurechlorid
- AC1Q2RSQ
- AG-C-04058
- AGN-PC-00K07M
- Ambcb3020266
- CTK2H3732
- N-propionyl-sulfanilyl chloride
- N-Propionyl-sulfanilylchlorid
- MFCD08457411
- AKOS000150448
- 7139-88-0
- EN300-60505
- CS-0252489
- 4-(propanoylamino)benzenesulfonyl chloride
- DTXSID40512556
- BS-36379
- 4-Propionamidobenzene-1-sulfonyl chloride
- 4-Propionamidobenzene-1-sulfonylchloride
- SCHEMBL1102000
- 4-PROPANAMIDOBENZENESULFONYL CHLORIDE
- G19855
- 4-(propionylamino)benzenesulfonyl chloride(SALTDATA: FREE)
- ALBB-020888
- 4-(Propionylamino)benzenesulfonyl Chloride
-
- MDL: MFCD08457411
- Inchi: 1S/C9H10ClNO3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)
- InChI Key: GLVXFKWVEJWTEB-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)NC(CC)=O)(=O)=O
Computed Properties
- Exact Mass: 247.0071
- Monoisotopic Mass: 247.0069920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 71.6Ų
Experimental Properties
- PSA: 63.24
4-(Propionylamino)benzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P840008-50mg |
4-(Propionylamino)benzenesulfonyl Chloride |
7139-88-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P840008-100mg |
4-(Propionylamino)benzenesulfonyl Chloride |
7139-88-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P840008-500mg |
4-(Propionylamino)benzenesulfonyl Chloride |
7139-88-0 | 500mg |
$ 295.00 | 2022-06-03 | ||
| abcr | AB265087-5 g |
4-(Propionylamino)benzenesulfonyl chloride |
7139-88-0 | 5 g |
€1,045.70 | 2023-07-20 | ||
| Key Organics Ltd | BS-36379-5g |
4-(Propionylamino)benzenesulfonyl chloride |
7139-88-0 | >95% | 5g |
£822.00 | 2025-02-09 | |
| A2B Chem LLC | AC90978-5g |
4-(Propionylamino)benzenesulfonyl chloride |
7139-88-0 | 95% | 5g |
$626.00 | 2024-04-19 | |
| Ambeed | A845943-1g |
4-Propionamidobenzene-1-sulfonyl chloride |
7139-88-0 | 97% | 1g |
$199.0 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1262806-5g |
Benzenesulfonyl chloride, 4-[(1-oxopropyl)amino]- |
7139-88-0 | 95% | 5g |
$930 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1262806-5g |
Benzenesulfonyl chloride, 4-[(1-oxopropyl)amino]- |
7139-88-0 | 95% | 5g |
$930 | 2025-02-25 | |
| abcr | AB265087-5g |
4-(Propionylamino)benzenesulfonyl chloride; . |
7139-88-0 | 5g |
€1045.70 | 2025-04-16 |
4-(Propionylamino)benzenesulfonyl Chloride Suppliers
4-(Propionylamino)benzenesulfonyl Chloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-(Propionylamino)benzenesulfonyl Chloride
Introduction to 4-(Propionylamino)benzenesulfonyl Chloride (CAS No. 7139-88-0) and Its Applications in Modern Chemical Biology
4-(Propionylamino)benzenesulfonyl Chloride, identified by the chemical identifier CAS No. 7139-88-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its versatile reactivity and structural properties. This compound, featuring a sulfonyl chloride functional group attached to a benzene ring with a propionylamino substituent, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The unique combination of functional groups in its structure imparts distinct chemical characteristics, making it a valuable tool for researchers exploring novel drug candidates and biochemical pathways.
The sulfonyl chloride moiety in 4-(Propionylamino)benzenesulfonyl Chloride is particularly noteworthy for its ability to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides, which are prevalent in many therapeutic agents. This reactivity has been leveraged in the development of inhibitors targeting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which play critical roles in cancer metabolism. Recent studies have highlighted the potential of sulfonyl chloride derivatives as modulators of protein-protein interactions, underscoring their significance in drug discovery efforts.
Furthermore, the propionylamino group introduces an amine functionality that can engage in hydrogen bonding and salt formation, enhancing the compound's solubility and bioavailability. This feature has been exploited in the design of peptide mimetics and peptidomimetics, where maintaining structural stability while improving pharmacokinetic properties is essential. The integration of such functional groups into drug-like molecules has been a cornerstone of modern medicinal chemistry, enabling the creation of more effective and targeted therapies.
In the realm of biochemical research, 4-(Propionylamino)benzenesulfonyl Chloride has been utilized as a synthetic building block for probing enzyme mechanisms and developing novel inhibitors. For instance, its derivatives have been employed to study the inhibition of bacterial enzymes involved in metabolic pathways crucial for antibiotic resistance. By modifying the substitution patterns on the benzene ring or altering the propionylamino moiety, researchers can fine-tune the electronic and steric properties of the compound, thereby tailoring its biological activity.
The compound's utility extends beyond academic research into industrial applications, particularly in the pharmaceutical sector. Its role as a precursor in synthesizing sulfonamide-based drugs underscores its importance in large-scale manufacturing processes. The efficiency and scalability of reactions involving 4-(Propionylamino)benzenesulfonyl Chloride have been optimized through advances in catalytic systems and green chemistry principles, aligning with global efforts to reduce environmental impact while maintaining high yields.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(Propionylamino)benzenesulfonyl Chloride's reactivity and potential applications. Molecular modeling studies have predicted new synthetic pathways and revealed insights into its interactions with biological targets. These computational approaches complement experimental work by providing rapid screening tools for identifying promising derivatives with enhanced therapeutic profiles.
The development of novel synthetic methodologies for 4-(Propionylamino)benzenesulfonyl Chloride continues to be an active area of investigation. Researchers are exploring catalytic systems that improve selectivity and reduce waste generation, contributing to sustainable chemical practices. Such innovations not only streamline the production process but also minimize costs associated with purification and handling.
Looking ahead, the future applications of 4-(Propionylamino)benzenesulfonyl Chloride are likely to expand into emerging fields such as precision medicine and immunotherapy. Its structural versatility allows for modifications that can target specific disease pathways or enhance drug delivery systems. As our understanding of biological mechanisms deepens, so too will the demand for specialized intermediates like this one to facilitate next-generation therapeutics.
In conclusion, 4-(Propionylamino)benzenesulfonyl Chloride (CAS No. 7139-88-0) represents a cornerstone compound in modern chemical biology, with broad applications spanning from academic research to industrial pharmaceutical production. Its unique structural features and reactivity make it an indispensable tool for developing innovative treatments across various therapeutic areas. As scientific knowledge progresses, this compound will undoubtedly continue to play a pivotal role in advancing our understanding of biological processes and improving human health.
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